1-L-Isoleucylpyrrolidine-2-carbonitrile
Beschreibung
Eigenschaften
CAS-Nummer |
327623-45-0 |
|---|---|
Molekularformel |
C11H19N3O |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C11H19N3O/c1-3-8(2)10(13)11(15)14-6-4-5-9(14)7-12/h8-10H,3-6,13H2,1-2H3/t8-,9?,10-/m0/s1 |
InChI-Schlüssel |
MWPYFGLASMUYAV-SMILAEQMSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCCC1C#N)N |
Kanonische SMILES |
CCC(C)C(C(=O)N1CCCC1C#N)N |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
(a) 1-[1-(Benzoyl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile (Patent Compound)
(b) (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
(c) 1-(Indolizin-2-ylcarbonyl)pyrrolidine (192) and Piperidine (193)
- Structure : Indolizine fused with pyrrolidine/piperidine.
- Synthesis : React indolizine-2-carboxylic acid with pyrrolidine or piperidine using 1,1'-carbonyldiimidazole in DMF.
- Key Data :
Physicochemical and Pharmacological Comparison
Notes:
- The nitrile group in all compounds enhances metabolic resistance by reducing susceptibility to enzymatic hydrolysis.
- Chloroacetyl and benzoyl substituents influence solubility and target binding; the former is critical for DPP-IV inhibition, while the latter may enhance blood-brain barrier penetration .
Reaction Conditions and Efficiency
- Solvent Systems : THF (for chloroacetyl derivatives) vs. DMF (for indolizine and benzoyl derivatives). DMF offers high polarity for carbonyl activation but requires longer reaction times .
- Catalysts : 1,1'-Carbonyldiimidazole (CDI) is preferred for amide bond formation in DMF, whereas chloroacetyl chloride directly acylates proline in THF .
- Yields : Ranged from 70% (piperidine derivative) to 81% (chloroacetyl compound), reflecting steric and electronic effects of substituents .
Research Findings and Implications
- DPP-IV Inhibitors : (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile’s stereochemistry and nitrile group are critical for binding to the enzyme’s active site, as shown in preclinical studies .
- Cognitive Therapeutics : The benzoyl-pyrrolidine derivative’s patent emphasizes substituent flexibility for optimizing brain bioavailability .
- Structural Insights : X-ray crystallography of spiro[indoline-3,2-pyrrolidine] derivatives (e.g., –9) reveals conformational preferences that could guide the design of 1-L-Isoleucylpyrrolidine-2-carbonitrile analogs .
Q & A
Basic Research Questions
Q. What are the key structural features of 1-L-Isoleucylpyrrolidine-2-carbonitrile, and how do they influence its reactivity in synthetic pathways?
- Answer : The compound contains a pyrrolidine ring with a cyano group at the 2-position and an L-isoleucyl substituent. The stereochemistry (S-configuration at C2) and the electron-withdrawing cyano group enhance nucleophilic reactivity at the carbonyl carbon, enabling peptide coupling or acyl transfer reactions . X-ray crystallography studies of analogous pyrrolidine-carbonitriles (e.g., 300-[(1H-Indol-3-yl)carbonyl]-100 O-methyl-2-oxo-400-(thiophen-2-yl)spiro[indoline-3,2-pyrrolidine]-300-carbonitrile) confirm rigid spatial arrangements that stabilize transition states in catalytic processes .
Q. What synthetic routes are validated for preparing 1-L-Isoleucylpyrrolidine-2-carbonitrile, and what are their yield optimization strategies?
- Answer : Acylation of L-proline derivatives followed by cyanide substitution is a common approach. For example, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile—a structurally related intermediate—is synthesized via N-acylation of L-proline with chloroacetyl chloride under anhydrous conditions (yield: 68–75%). Optimizing reaction temperature (0–5°C) and using Hünig’s base (DIPEA) minimizes racemization .
Q. How is the purity of 1-L-Isoleucylpyrrolidine-2-carbonitrile assessed in academic research?
- Answer : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) is standard. For chiral purity, chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers, with retention time consistency validated against reference standards . Mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 318.3 for C₁₅H₂₃N₃O₂) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 1-L-Isoleucylpyrrolidine-2-carbonitrile derivatives with improved bioactivity?
- Answer : A 2³ factorial design evaluates temperature, catalyst loading, and solvent polarity. For example, a study on DPP-IV inhibitors used this method to identify optimal conditions: 25°C, 5 mol% Pd(OAc)₂, and THF, achieving 92% yield and >99% enantiomeric excess (ee) . Contour plots and ANOVA analysis prioritize factors affecting stereoselectivity.
Q. What analytical techniques resolve contradictions in reported bioactivity data for pyrrolidine-carbonitrile analogs?
- Answer : Discrepancies in IC₅₀ values (e.g., DPP-IV inhibition) often arise from assay variability. Standardizing protocols (e.g., fluorescence-based vs. chromogenic substrates) and using recombinant enzymes (vs. tissue extracts) improves reproducibility. For example, Villhauer et al. (2002) validated fluorometric assays with 7-amino-4-methylcoumarin substrates, reducing variability to <5% .
Q. What computational methods predict the binding affinity of 1-L-Isoleucylpyrrolidine-2-carbonitrile to enzymatic targets like DPP-IV?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions. The cyano group forms hydrogen bonds with catalytic residues (e.g., Arg125 and Tyr547 in DPP-IV), while the L-isoleucyl moiety stabilizes hydrophobic pockets. Free energy perturbation (FEP) calculations refine ΔGbinding estimates (±0.5 kcal/mol accuracy) .
Q. How do structural modifications (e.g., fluorination, heterocyclic substitution) impact the metabolic stability of this compound?
- Answer : Fluorination at the pyrrolidine ring (e.g., 4,4-difluoro analogs) reduces CYP450-mediated oxidation, extending half-life (t₁/₂) from 2.1 to 8.7 hours in microsomal assays. Introducing thiophene (vs. phenyl) enhances π-stacking in active sites but increases susceptibility to sulfotransferase-mediated conjugation .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
